molecular formula C6H5BrN2O3 B1620927 2-Bromo-3-methyl-4-nitropyridine 1-oxide CAS No. 60323-97-9

2-Bromo-3-methyl-4-nitropyridine 1-oxide

Cat. No.: B1620927
CAS No.: 60323-97-9
M. Wt: 233.02 g/mol
InChI Key: CMFAWFOAOYIDEY-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methyl-4-nitropyridine 1-oxide can be synthesized through a multi-step process. One common method involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The reaction typically involves the addition of bromine to a solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid, followed by heating the mixture to around 80°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 2-substituted-3-methyl-4-nitropyridine derivatives.

    Reduction Reactions: The major product is 2-bromo-3-methyl-4-aminopyridine.

    Oxidation Reactions: The major product is 2-bromo-3-carboxy-4-nitropyridine.

Scientific Research Applications

2-Bromo-3-methyl-4-nitropyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-4-nitropyridine 1-oxide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in substitution reactions, while the nitro group can undergo reduction or oxidation. These reactions can modulate the activity of enzymes or other biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methyl-4-nitropyridine 1-oxide is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its specific substitution pattern also distinguishes it from other similar compounds.

Properties

IUPAC Name

2-bromo-3-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFAWFOAOYIDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1Br)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372854
Record name Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60323-97-9
Record name Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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